Cas no 2090335-43-4 (tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate)

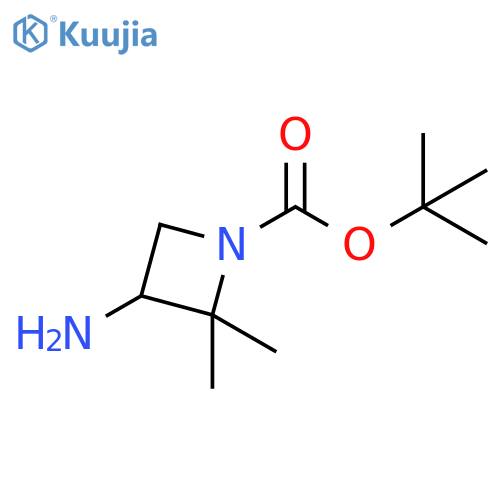

2090335-43-4 structure

商品名:tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate

CAS番号:2090335-43-4

MF:C10H20N2O2

メガワット:200.278002738953

MDL:MFCD31705558

CID:5289969

PubChem ID:71240845

tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate

- 1-Azetidinecarboxylic acid, 3-amino-2,2-dimethyl-, 1,1-dimethylethyl ester

-

- MDL: MFCD31705558

- インチ: 1S/C10H20N2O2/c1-9(2,3)14-8(13)12-6-7(11)10(12,4)5/h7H,6,11H2,1-5H3

- InChIKey: ZRTZLCWWOGOYAO-UHFFFAOYSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)CC(N)C1(C)C

tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA073-250MG |

tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate |

2090335-43-4 | 95% | 250MG |

¥ 1,557.00 | 2023-03-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA073-10G |

tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate |

2090335-43-4 | 95% | 10g |

¥ 19,404.00 | 2023-03-17 | |

| Enamine | EN300-22133951-0.25g |

tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate |

2090335-43-4 | 95% | 0.25g |

$672.0 | 2023-09-16 | |

| Enamine | EN300-22133951-0.1g |

tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate |

2090335-43-4 | 95% | 0.1g |

$470.0 | 2023-09-16 | |

| Enamine | EN300-22133951-5g |

tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate |

2090335-43-4 | 95% | 5g |

$3935.0 | 2023-09-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA073-5g |

tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate |

2090335-43-4 | 95% | 5g |

¥11642.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA073-10g |

tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate |

2090335-43-4 | 95% | 10g |

¥19404.0 | 2024-04-22 | |

| 1PlusChem | 1P0208NB-500mg |

tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate |

2090335-43-4 | 95% | 500mg |

$1370.00 | 2023-12-19 | |

| Aaron | AR0208VN-5g |

tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate |

2090335-43-4 | 95% | 5g |

$5436.00 | 2025-02-14 | |

| 1PlusChem | 1P0208NB-1g |

tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate |

2090335-43-4 | 95% | 1g |

$1740.00 | 2023-12-19 |

tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate 関連文献

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

2090335-43-4 (tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate) 関連製品

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2090335-43-4)tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate

清らかである:99%

はかる:1g

価格 ($):987.0